![molecular formula C12H16N2 B2471752 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine CAS No. 1018637-25-6](/img/structure/B2471752.png)
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C12H16N2 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied . In one study, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis
The molecular structure of this compound is complex. The chemical structure of DPIE consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. It is known to be a solid compound .Scientific Research Applications
Antibacterial and Antifungal Applications
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine derivatives demonstrate significant antibacterial and antifungal activities. Novel Schiff bases of tryptamine, including derivatives of this compound, have been shown to exhibit substantial antimicrobial activity against a range of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Rajeswari & Santhi, 2019). Additionally, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown in vitro antibacterial and antifungal properties against a variety of strains (Kumbhare et al., 2013).
Pharmaceutical Synthesis
These compounds have been utilized in the synthesis of pharmaceuticals, such as almotriptan, an antimigraine agent. The crystal structure of almotriptan and its malate salt, both containing the this compound moiety, have been studied to understand the structure-activity relationships of triptans (Ravikumar et al., 2008).
Catalytic Applications
Derivatives of this compound have been used in catalytic applications, such as in the synthesis of rare-earth metal amido complexes. These complexes, incorporating 2-(1H-indol-3-yl)ethanamine, demonstrate high catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
Anticancer Research
There is ongoing research into the anticancer properties of these compounds. For example, efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which include this indole structure, has been evaluated for anticancer activity (Kumar et al., 2013).
DNA Interaction Studies
Studies have been conducted on Cu(II) complexes of tridentate ligands containing this indole structure, examining their DNA binding, nuclease activity, and cytotoxicity. These studies are significant in understanding the interaction of such complexes with DNA, which can have implications in medicinal chemistry (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptors (IL-1Rs) . IL-1Rs play a crucial role in the immune response and inflammation, as they are the binding site for the pro-inflammatory cytokine Interleukin-1β (IL-1β) .
Mode of Action
This compound, also known as DPIE, modulates the interactions between IL-1β and IL-1R1 . DPIE binds to IL-1R1, which can alter IL-1β activity . This interaction leads to changes in the production of pro-inflammatory cytokines .
Biochemical Pathways
The binding of DPIE to IL-1R1 influences the production of pro-inflammatory cytokines in IL-1β-stimulated cells . Specifically, it has been observed to increase the production of cytokines such as IL-6, IL-8, and COX-2 . These cytokines are key players in the inflammatory response and are implicated in several autoimmune diseases and host defense against infections .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its dose-dependent increase in the production of pro-inflammatory cytokines .
Result of Action
The result of this compound’s action is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This includes an increase in the levels of IL-6, IL-8, and COX-2 at both mRNA and protein levels . The enhancing activity of DPIE in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .
properties
IUPAC Name |
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGWRJCQIZHZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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